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Compound of Interest

Compound Name: 4-tert-Butyl-2-nitrophenol

Cat. No.: B1265401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-
Butyl-2-nitrophenol, a valuable intermediate in various chemical syntheses. This document

collates quantitative spectroscopic data, details experimental methodologies for acquiring such

data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-tert-Butyl-2-nitrophenol,
facilitating easy reference and comparison.

1H NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment

1.34 Singlet -C(CH3)3

7.15 Doublet H-6

7.55 Doublet of doublets H-5

7.95 Doublet H-3

10.5 (approx.) Broad Singlet -OH
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Note: The chemical shift of the hydroxyl proton can vary depending on solvent and

concentration.

13C NMR Data.[1]
Chemical Shift (δ) ppm Assignment

31.3 -C(CH3)3

34.3 -C(CH3)3

119.4 C-3

124.7 C-5

129.5 C-6

139.7 C-1

149.0 C-4

153.2 C-2

Infrared (IR) Spectroscopy Data
Wavenumber (cm-1) Intensity Assignment

~3200-3600 Broad
O-H stretch (hydrogen-

bonded)

~2960 Strong C-H stretch (aliphatic)

~1530 Strong
N-O asymmetric stretch (nitro

group)

~1350 Strong
N-O symmetric stretch (nitro

group)

~1270 Medium C-O stretch (phenol)

Mass Spectrometry Data
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m/z Relative Intensity Assignment

195 High [M]+ (Molecular Ion)

180 High [M-CH3]+

150 Medium [M-NO2+H]+

132 Medium [M-NO2-OH]+

UV-Vis Spectroscopy Data
Wavelength (λmax) Solvent Notes

~350 nm Ethanol
Attributed to n -> π* transition

of the nitro group

~280 nm Ethanol
Attributed to π -> π* transition

of the aromatic ring

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are based on standard laboratory practices for the

analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 4-tert-Butyl-2-nitrophenol in 0.5-

0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a

standard 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good

resolution.

Data Acquisition (1H NMR):
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Acquire the spectrum at room temperature.

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a relaxation delay of 1-2 seconds.

Data Acquisition (13C NMR):

Acquire the spectrum using proton decoupling.

A larger number of scans (typically 128 or more) is required due to the lower natural

abundance of 13C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl3 at

7.26 ppm for 1H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method

ATR-IR:

Ensure the ATR crystal is clean.

Place a small amount of the solid 4-tert-Butyl-2-nitrophenol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Record the spectrum, typically in the range of 4000-400 cm-1.
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Clean the crystal thoroughly after the measurement.

KBr Pellet Method:

Grind a small amount (1-2 mg) of 4-tert-Butyl-2-nitrophenol with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion

and expected fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 4-tert-Butyl-2-nitrophenol in a suitable UV-

transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

Dilution: Prepare a series of dilutions from the stock solution to find a concentration that

gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-

1.0).

Data Acquisition:
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Use a dual-beam UV-Vis spectrophotometer.

Use the same solvent as a blank to zero the instrument.

Scan the wavelength range from approximately 200 nm to 500 nm.

Record the absorbance at the wavelength of maximum absorption (λmax).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-tert-Butyl-2-nitrophenol.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-Butyl-2-nitrophenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265401#spectroscopic-data-for-4-tert-butyl-2-
nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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